2-[7-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid
2-[7-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid
Brand Name:
Vulcanchem
CAS No.:
174740-64-8
VCID:
VC0071511
InChI:
InChI=1S/C45H68N2O5/c1-29(2)30-19-24-45(40(52)47-28-14-10-8-9-13-27-46-38(49)31-15-11-12-16-32(31)39(50)51)26-25-43(6)33(37(30)45)17-18-35-42(5)22-21-36(48)41(3,4)34(42)20-23-44(35,43)7/h11-12,15-16,30,33-37,48H,1,8-10,13-14,17-28H2,2-7H3,(H,46,49)(H,47,52)(H,50,51)/t30-,33+,34-,35+,36-,37+,42-,43+,44+,45-/m0/s1
SMILES:
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCNC(=O)C6=CC=CC=C6C(=O)O
Molecular Formula:
C45H68N2O5
Molecular Weight:
717 g/mol
2-[7-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid
CAS No.: 174740-64-8
Main Products
VCID: VC0071511
Molecular Formula: C45H68N2O5
Molecular Weight: 717 g/mol
CAS No. | 174740-64-8 |
---|---|
Product Name | 2-[7-[[(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid |
Molecular Formula | C45H68N2O5 |
Molecular Weight | 717 g/mol |
IUPAC Name | 2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid |
Standard InChI | InChI=1S/C45H68N2O5/c1-29(2)30-19-24-45(40(52)47-28-14-10-8-9-13-27-46-38(49)31-15-11-12-16-32(31)39(50)51)26-25-43(6)33(37(30)45)17-18-35-42(5)22-21-36(48)41(3,4)34(42)20-23-44(35,43)7/h11-12,15-16,30,33-37,48H,1,8-10,13-14,17-28H2,2-7H3,(H,46,49)(H,47,52)(H,50,51)/t30-,33+,34-,35+,36-,37+,42-,43+,44+,45-/m0/s1 |
Standard InChIKey | DTARURXGDQCYHQ-JQJARDICSA-N |
Isomeric SMILES | CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCNC(=O)C6=CC=CC=C6C(=O)O |
SMILES | CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCNC(=O)C6=CC=CC=C6C(=O)O |
Canonical SMILES | CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCNC(=O)C6=CC=CC=C6C(=O)O |
Synonyms | Benzoic acid, 2-[[[7-[[(3.beta.)-3-hydroxy-28-oxolup-20(29)-en-28-yl]a mino]heptyl]amino]carbonyl] |
PubChem Compound | 463497 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume